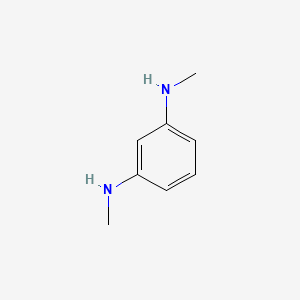

![molecular formula C14H20OSi B2934415 Trimethyl[2-(2-propoxyphenyl)ethynyl]silane CAS No. 2031260-51-0](/img/structure/B2934415.png)

Trimethyl[2-(2-propoxyphenyl)ethynyl]silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trimethyl[2-(2-propoxyphenyl)ethynyl]silane is a chemical compound with the CAS Number: 2031260-51-0 . It has a molecular weight of 232.4 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is trimethyl((2-propoxyphenyl)ethynyl)silane . The InChI code for this compound is 1S/C14H20OSi/c1-5-11-15-14-9-7-6-8-13(14)10-12-16(2,3)4/h6-9H,5,11H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 232.4 .Wissenschaftliche Forschungsanwendungen

Photopolymerization and Thin Film Formation

Trimethyl[2-(2-propoxyphenyl)ethynyl]silane, through laser-induced processes, can be used in the chemical vapor deposition of thin films of solid organosilicon polymers. These polymers are formed via photopolymerization at the triple bond, yielding saturated poly(trimethylsilyloxyhydrocarbon) and poly(trimethylsilylhydrocarbon). This unique photopolymerization process does not require photoinitiators, showcasing its potential for creating innovative materials in the absence of traditional catalysts (Pola et al., 2001).

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds, including derivatives similar in structure to this compound, have been synthesized and explored as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules demonstrate the ability to dissolve various lithium salts, offering significant improvements in battery performance, including enhanced cyclability and longer calendar life. This suggests a promising role for silane-based electrolytes in future lithium-ion battery technologies (Amine et al., 2006).

Gas-phase Polymerization for Macromolecule Synthesis

This compound undergoes ArF laser photolysis, leading to polymerization at the triple bond. This process results in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon. It represents a unique pathway for synthesizing polytrialkylsiloxy-substituted macromolecules, highlighting the compound's utility in the development of novel polymeric materials (Pola & Morita, 1997).

Modular Synthesis of Functionalized Electronic Materials

The cyclization of (o-alkynylphenyl)silane, facilitated by trimethylstannyllithium, into 3-stannylbenzosilole allows for the modular synthesis of 2,3-disubstituted benzosiloles. These compounds, including phenylene-bis(benzosilole), demonstrate high electron drift mobility, making them promising materials for use in organic light-emitting devices and organic photovoltaic cells. This application showcases the potential of silane compounds in the realm of electronic materials (Ilies et al., 2008).

Safety and Hazards

The safety information for this compound indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

trimethyl-[2-(2-propoxyphenyl)ethynyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20OSi/c1-5-11-15-14-9-7-6-8-13(14)10-12-16(2,3)4/h6-9H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEQCRUXSFSGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C#C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2934332.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)

![2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2934334.png)

![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)

![2-chloro-N-[1-(7-ethoxy-1-benzofuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2934337.png)

![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2934344.png)

![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)

![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)

![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)